molecular formula C15H14N6O B8587473 Acetamide,n-[4-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenyl]-

Acetamide,n-[4-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenyl]-

Cat. No. B8587473
M. Wt: 294.31 g/mol
InChI Key: PHWNKYYBNNWOEC-UHFFFAOYSA-N
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Patent
US06521620B1

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (138 mg, 0.72 mmole) and 4-aminoacetanilide (1.50 g, 10.0 mmole) is stirred under N2 at 200 °C. for 1 h. The resulting product is chromatographed over alumina (8-10% MeOH/CH2Cl2) to give 7-amino-4-(4-acetamidoanilino)pyrido[4,3-d]pyrimidine (110 mg, 52%) as a pale yellow solid. 1H NMR (DMSO) δ 9.94, 9.79 (1H, 1H, 2 brs), 9.31 (1H, s), 8.34 (1H, s), 7.69 (2H, d, J=8.9 Hz), 7.57 (2H, d, J=8.9 Hz), 6.57 (2H, brs), 6.43 (1H, s), 2.05 (3H, s).
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8](SC)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1.[CH3:14][C:15]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([NH2:24])=[CH:20][CH:19]=1)=[O:16]>>[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8]([NH:24][C:21]3[CH:20]=[CH:19][C:18]([NH:17][C:15](=[O:16])[CH3:14])=[CH:23][CH:22]=3)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
138 mg
Type
reactant
Smiles
NC1=CC=2N=CN=C(C2C=N1)SC
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
is stirred under N2 at 200 °C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting product is chromatographed over alumina (8-10% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=2N=CN=C(C2C=N1)NC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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